molecular formula C22H21N5O3 B3009092 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941975-55-9

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B3009092
CAS RN: 941975-55-9
M. Wt: 403.442
InChI Key: FEHWGAHXTQYPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

  • Research demonstrates the synthesis of highly functionalized tetrahydropyridines, including dihydropyridine derivatives like 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, through Diels-Alder reactions. This suggests potential applications in creating novel compounds with similar structural elements (Wasilewska et al., 2011).

  • Studies on the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives indicate the development of new drug-like heterocyclic scaffolds. This research opens up possibilities for creating pharmaceutical compounds with similar frameworks (Tzvetkov et al., 2012).

Biological Activity and Antitumor Potential

  • Novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones have been identified to exhibit antitumor activity, especially against human carcinoma cells. This suggests that compounds with similar structural characteristics may hold therapeutic potential in cancer treatment (Sztanke et al., 2007).

  • Research on the synthesis of new azole and azine systems based on pyrrole-3,4-dione and their cytotoxic activity evaluation implies potential applications in developing antitumor agents with comparable molecular structures (Azab et al., 2017).

Stability and Reactivity Studies

  • A study investigating the stability of a related compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, under stressful conditions provides insights into the stability of similar chemical compounds, which is crucial for pharmaceutical development (Gendugov et al., 2021).

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c28-19(25-12-6-8-16-7-4-5-11-18(16)25)15-27-21(30)20(29)26-14-13-24(22(26)23-27)17-9-2-1-3-10-17/h1-5,7,9-11H,6,8,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWGAHXTQYPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C(=O)N4CCN(C4=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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